2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone

Lipophilicity Drug Design Pharmacokinetics

Select this difluoromethoxy-substituted phenacyl bromide for precise lipophilicity control in lead optimization. Its LogP of 2.87 bridges the gap between polar methoxy (2.27) and lipophilic trifluoromethoxy (3.16) analogs, enabling fine-tuned LipE without sacrificing metabolic stability. The solid physical form simplifies accurate weighing, transfer, and containment in scale-up workflows—unlike the liquid trifluoromethoxy variant. The -OCF2H group resists oxidative O-demethylation, introducing metabolic robustness early in hit-to-lead. A strategic electrophile for alkylation and nucleophilic substitution driving SAR exploration.

Molecular Formula C9H7BrF2O2
Molecular Weight 265.05 g/mol
CAS No. 405921-09-7
Cat. No. B1333515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone
CAS405921-09-7
Molecular FormulaC9H7BrF2O2
Molecular Weight265.05 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)CBr)OC(F)F
InChIInChI=1S/C9H7BrF2O2/c10-5-7(13)6-3-1-2-4-8(6)14-9(11)12/h1-4,9H,5H2
InChIKeyIJKAWYQUZGMVEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone (CAS 405921-09-7): A Versatile Electrophilic Building Block for Medicinal Chemistry and Synthesis


2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone (CAS 405921-09-7), also known as 2-(difluoromethoxy)phenacyl bromide, is a brominated aromatic ketone with the molecular formula C9H7BrF2O2 and a molecular weight of 265.05 g/mol . It features a highly reactive alpha-bromo carbonyl group, which makes it a potent electrophile for nucleophilic substitution and alkylation reactions . The compound is characterized by the presence of a difluoromethoxy (-OCF2H) group on the phenyl ring, a moiety increasingly valued in drug discovery for its ability to modulate lipophilicity and metabolic stability [1].

Why Simple Substitution with Methoxy or Trifluoromethoxy Analogs Fails for 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone


While 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone belongs to a class of substituted phenacyl bromides, it cannot be arbitrarily substituted with its close analogs like 2-bromo-1-(2-methoxyphenyl)ethanone or 2-bromo-1-(2-(trifluoromethoxy)phenyl)ethanone. The difluoromethoxy (-OCF2H) group is not a simple structural variation; it is a distinct bioisostere that provides a unique balance of properties, including specific lipophilicity (LogP ~2.87) that differs significantly from the methoxy analog (LogP ~2.27) and the trifluoromethoxy analog (LogP ~3.16) [1]. This difference can critically alter the lipophilic efficiency and pharmacokinetic profile of any derived molecule [2]. Furthermore, its physical state as a solid contrasts with the liquid nature of the trifluoromethoxy analog , impacting handling, storage, and formulation workflows. Finally, the -OCF2H group imparts superior metabolic stability compared to the methoxy group by resisting oxidative O-demethylation, a key advantage in lead optimization .

Quantitative Differentiation of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone from Key Analogs


Lipophilicity (LogP): A Defined Intermediate Value Between Methoxy and Trifluoromethoxy Analogs

The calculated partition coefficient (LogP) of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone is 2.87 . This value is notably higher than that of its methoxy analog, 2-bromo-1-(2-methoxyphenyl)ethanone, which has a LogP of 2.27 [1], and lower than its trifluoromethoxy analog, 2-bromo-1-(2-(trifluoromethoxy)phenyl)ethanone, which has a LogP of 3.16 [2]. This places the compound in an intermediate lipophilicity range that can be advantageous for optimizing both membrane permeability and aqueous solubility in drug candidates.

Lipophilicity Drug Design Pharmacokinetics

Physical Form: Solid State Offers Handling and Purity Advantages Over Liquid Trifluoromethoxy Analog

2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone is a solid at room temperature . In contrast, the closely related trifluoromethoxy analog, 2-bromo-1-(2-(trifluoromethoxy)phenyl)ethanone, is a liquid . The methoxy analog, 2-bromo-1-(2-methoxyphenyl)ethanone, is also a solid with a melting point of 43-45 °C .

Physical Form Solid Handling Stability

Specialized Storage Requirements: -20°C Under Inert Atmosphere Ensures Long-Term Integrity

Reputable vendors recommend storing 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone at -20°C under an inert atmosphere (e.g., nitrogen) . This is a more stringent requirement compared to the methoxy analog, which is typically stored under refrigeration (e.g., 2-8°C) , and the trifluoromethoxy analog, for which specific temperature recommendations are often less explicitly defined or stated as room temperature for shipping .

Storage Stability Reagent Quality Long-term Storage

Metabolic Stability: The -OCF2H Moiety Resists Oxidative Metabolism Compared to Methoxy

The difluoromethoxy (-OCF2H) group is recognized as a metabolically stable bioisostere of the methoxy (-OCH3) group. The strong carbon-fluorine bonds make it resistant to oxidative O-dealkylation by cytochrome P450 enzymes, a common metabolic pathway for methoxy groups . This class-level property suggests that any drug-like molecule synthesized using 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone as a building block would inherently possess a moiety with greater resistance to first-pass metabolism compared to a similar scaffold built with the methoxy analog [1].

Metabolic Stability Pharmacokinetics Bioisostere

Key Application Scenarios Where 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone Provides a Strategic Advantage


Medicinal Chemistry: Optimizing Lipophilicity in Lead Compounds

Researchers aiming to fine-tune the lipophilic efficiency (LipE) of a lead series can strategically use 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone as an electrophilic building block. Its LogP of 2.87 provides a distinct intermediate value compared to the more polar methoxy analog (LogP 2.27) and the more lipophilic trifluoromethoxy analog (LogP 3.16), as established in Section 3 [1]. This allows for a more controlled modulation of compound properties to achieve an optimal balance between target affinity and favorable ADME (Absorption, Distribution, Metabolism, Excretion) characteristics.

Process Chemistry: Streamlined Handling and Formulation of Intermediates

In a process chemistry or scale-up setting, the solid physical form of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone [2] offers significant handling advantages over the liquid trifluoromethoxy analog [3]. Solid reagents are easier to accurately weigh, transfer, and contain, reducing the risk of spills and exposure. This property simplifies reaction setup and purification steps, contributing to more robust and reproducible large-scale syntheses.

Early-Stage Drug Discovery: Incorporating Metabolic Stability from the Outset

For projects where metabolic stability is a known concern, the difluoromethoxy group in this building block offers a preemptive solution. As detailed in Section 3, the -OCF2H moiety is a class-recognized bioisostere that resists oxidative metabolism compared to a methoxy group [4]. By using this compound to build a core scaffold, medicinal chemists can introduce a point of metabolic robustness early in the hit-to-lead process, thereby increasing the likelihood that lead molecules will possess a favorable pharmacokinetic profile suitable for further development.

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